2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine
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Description
2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C12H15N7O and its molecular weight is 273.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer properties, suggesting potential targets within cancer cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that triazole derivatives have been reported to inhibit a class-i isoform of hdacs (hdac2) with ic50 values in the low micromolar range . This suggests that the compound might interact with its targets, leading to changes that inhibit the function of these targets.
Biochemical Pathways
Given the potential anticancer properties of similar compounds, it is plausible that this compound could affect pathways related to cell proliferation and apoptosis .
Biological Activity
2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine is a compound that integrates a triazole moiety with a piperazine and pyrimidine structure. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring enhances the compound's stability and allows for interaction with enzymes and receptors involved in disease pathways. This interaction can lead to modulation of enzyme activity and receptor signaling, contributing to its potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains and fungi. The compound's structure suggests it may similarly inhibit microbial growth through interference with microbial metabolic pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of related compounds. For example, derivatives with similar structures have demonstrated cytotoxicity against human cancer cell lines, including breast cancer cells. The mechanism often involves the inhibition of critical proteins such as PARP1 (Poly(ADP-ribose) polymerase), which plays a role in DNA repair mechanisms.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of triazole derivatives, including those structurally related to this compound. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains could enhance efficacy.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of piperazine derivatives. Compounds similar to this compound were tested on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting PARP activity.
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-17-9-10(15-16-17)11(20)18-5-7-19(8-6-18)12-13-3-2-4-14-12/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFHGMRWKYIGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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